molecular formula C21H30O4 B14052100 [(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate

[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate

Cat. No.: B14052100
M. Wt: 346.5 g/mol
InChI Key: AEFVYXKODUCZPV-SGXFEGADSA-N
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Description

[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate is a complex organic compound known for its unique structure and potential applications in pharmaceutical research. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate involves several steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions to form the hexacyclic core.

    Functional group modifications: Introduction of the dimethyl and dioxa groups through controlled reactions.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific groups to lower oxidation states.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2a,3a,16a,17a-Diepoxy-17b-acetoxy-5a-androstane
  • 2,3-epoxy-5a-androstan-17a-ol-17b-acetate

Uniqueness

[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate

InChI

InChI=1S/C21H30O4/c1-11(22)24-21-18(25-21)9-15-13-5-4-12-8-16-17(23-16)10-19(12,2)14(13)6-7-20(15,21)3/h12-18H,4-10H2,1-3H3/t12?,13?,14?,15?,16?,17?,18?,19-,20-,21+/m0/s1

InChI Key

AEFVYXKODUCZPV-SGXFEGADSA-N

Isomeric SMILES

CC(=O)O[C@]12C(O1)CC3[C@@]2(CCC4C3CCC5[C@@]4(CC6C(C5)O6)C)C

Canonical SMILES

CC(=O)OC12C(O1)CC3C2(CCC4C3CCC5C4(CC6C(C5)O6)C)C

Origin of Product

United States

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